2-(Isopropoxy)thiazole-4-boronic acid pinacol ester
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Overview
Description
2-(Isopropoxy)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropoxy)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(isopropoxy)thiazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation also enhances the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Isopropoxy)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Palladium Catalysts: Commonly used catalysts include palladium acetate and palladium chloride.
Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently used.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol are commonly employed.
Major Products Formed
The major products formed from these reactions include biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(Isopropoxy)thiazole-4-boronic acid pinacol ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Isopropoxy)thiazole-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Isopropoxyboronic acid pinacol ester: Similar in structure but lacks the thiazole ring.
Isopropenylboronic acid pinacol ester: Contains an isopropenyl group instead of an isopropoxy group.
4,4,5,5-Tetramethyl-2-(propan-2-yl)oxy-1,3,2-dioxaborolane: Another boronic ester with a different substituent on the boron atom.
Uniqueness
2-(Isopropoxy)thiazole-4-boronic acid pinacol ester is unique due to the presence of the thiazole ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and biologically active molecules .
Properties
IUPAC Name |
2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO3S/c1-8(2)15-10-14-9(7-18-10)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTSFQJYYOSKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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